Cas no 81402-44-0 (1-Piperazinecarboxylic acid, 4-(3-(dimethylamino)-1-phenylpropyl)-, ethyl ester, (Z)-2-butenedioate (1:2))

1-Piperazinecarboxylic acid, 4-(3-(dimethylamino)-1-phenylpropyl)-, ethyl ester, (Z)-2-butenedioate (1:2) structure
81402-44-0 structure
Product name:1-Piperazinecarboxylic acid, 4-(3-(dimethylamino)-1-phenylpropyl)-, ethyl ester, (Z)-2-butenedioate (1:2)
CAS No:81402-44-0
MF:C26H37N3O10
MW:551.586087942123
CID:724160
PubChem ID:6448113

1-Piperazinecarboxylic acid, 4-(3-(dimethylamino)-1-phenylpropyl)-, ethyl ester, (Z)-2-butenedioate (1:2) Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinecarboxylic acid, 4-(3-(dimethylamino)-1-phenylpropyl)-, ethyl ester, (Z)-2-butenedioate (1:2)
    • 1-(3-Dimethylamino-1-phenylpropyl)-4-(ethoxycarbonyl)piperazine bis(hy drogen maleate)
    • Ethyl 4-[3-(dimethylamino)-1-phenylpropyl]-1-piperazinecarboxylat e (2E)-2-butenedioate (1:2)
    • 81402-44-0
    • 1-(3-Dimethylamino-1-phenylpropyl)-4-(ethoxycarbonyl)piperazine bis(hydrogen maleate)
    • Inchi: InChI=1S/C18H29N3O2.2C4H4O4/c1-4-23-18(22)21-14-12-20(13-15-21)17(10-11-19(2)3)16-8-6-5-7-9-16;2*5-3(6)1-2-4(7)8/h5-9,17H,4,10-15H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
    • InChI Key: QBRHJCCFIRGALF-LVEZLNDCSA-N
    • SMILES: CCOC(=O)N1CCN(CC1)C(CCN(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Computed Properties

  • Exact Mass: 551.247894
  • Monoisotopic Mass: 551.247894
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 11
  • Complexity: 467
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 185

Experimental Properties

  • Boiling Point: 420.5°C at 760 mmHg
  • Flash Point: 208.1°C
  • PSA: 185.22000
  • LogP: 1.75290

1-Piperazinecarboxylic acid, 4-(3-(dimethylamino)-1-phenylpropyl)-, ethyl ester, (Z)-2-butenedioate (1:2) Related Literature

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